![molecular formula C30H33N3O2 B14184557 [1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-[[3-(1-piperidinyl)benzoyl]amino]- is a complex organic compound with a unique structure that combines biphenyl, carboxamide, cyclopropylmethyl, methyl, and piperidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-[[3-(1-piperidinyl)benzoyl]amino]- typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.
Cyclopropylmethyl and Methyl Substitution: These groups can be introduced through alkylation reactions using cyclopropylmethyl halides and methyl halides, respectively.
Attachment of Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction using a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and cyclopropylmethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to bind to specific biological targets, providing insights into molecular recognition processes.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the development of drugs for treating various diseases. Further research is needed to explore its pharmacological properties and therapeutic potential.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its structural features may impart desirable characteristics such as stability, reactivity, and compatibility with other materials.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-[[3-(1-piperidinyl)benzoyl]amino]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4-carboxamide derivatives: These compounds share the biphenyl and carboxamide core but differ in the substituents attached to the core.
Cyclopropylmethyl-substituted compounds: These compounds contain the cyclopropylmethyl group but may have different core structures.
Piperidinyl-substituted compounds: These compounds contain the piperidinyl group but may have different core structures.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2’-methyl-5’-[[3-(1-piperidinyl)benzoyl]amino]- lies in its combination of structural features. The presence of the biphenyl core, carboxamide group, cyclopropylmethyl group, methyl group, and piperidinyl group in a single molecule provides a unique set of properties that can be exploited for various applications. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C30H33N3O2 |
|---|---|
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
N-[3-[4-(cyclopropylmethylcarbamoyl)phenyl]-4-methylphenyl]-3-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C30H33N3O2/c1-21-8-15-26(32-30(35)25-6-5-7-27(18-25)33-16-3-2-4-17-33)19-28(21)23-11-13-24(14-12-23)29(34)31-20-22-9-10-22/h5-8,11-15,18-19,22H,2-4,9-10,16-17,20H2,1H3,(H,31,34)(H,32,35) |
Clave InChI |
DANPUZSWWCDWEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCCCC3)C4=CC=C(C=C4)C(=O)NCC5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


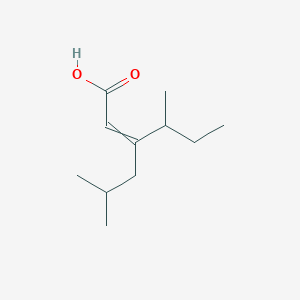
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
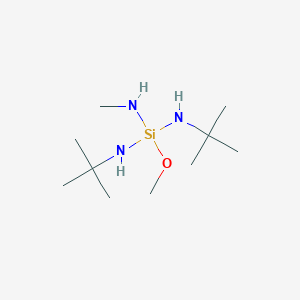
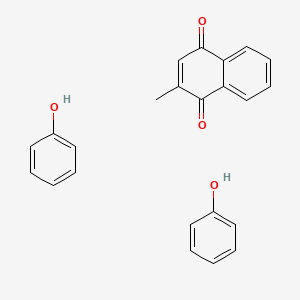
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
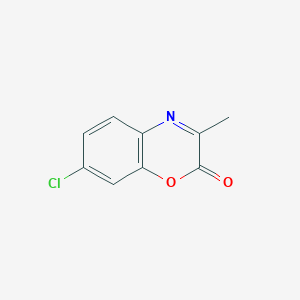
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)

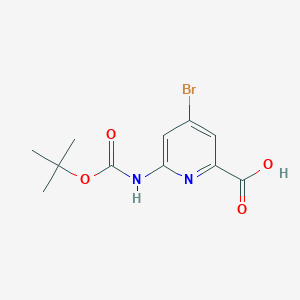
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
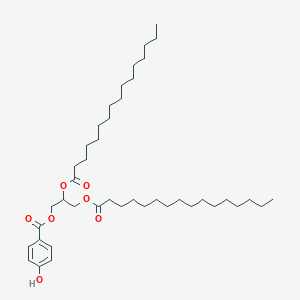
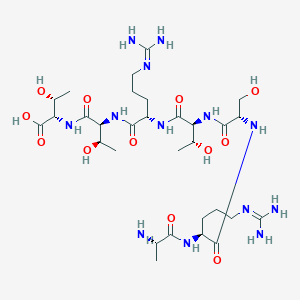
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
